7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one
Overview
Description
Scientific Research Applications
Tautomerism Studies
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one has been studied for its tautomeric properties. Chapman (1966) investigated its structure, revealing that in the solid state, it exists as 3-ethoxycarbonylmethylene-2-oxo-1,2,3,4-tetrahydroquinoxaline. This study highlights the compound's interesting behavior in different states, which is significant for understanding its chemical properties (Chapman, 1966).
Synthetic Applications
The compound is used in various synthetic applications. Zlatoidský and Gabos (2009) described a synthesis process involving the compound, which forms part of a route to create novel chemical structures. This highlights its utility in organic synthesis, contributing to the development of new chemical entities (Zlatoidský & Gabos, 2009).
Intramolecular Cyclization
Shishkin and Gall' (1980) explored the intramolecular cyclization of related compounds, providing insights into its reactivity and potential applications in complex molecular syntheses. Their work emphasizes the compound's role in forming more complex structures under specific conditions (Shishkin & Gall', 1980).
Oxidative Dehydrobromination
Gorbunova and Mamedov (2006) studied the oxidative dehydrobromination of related compounds. This process is crucial for converting certain structures into quinoxalyl aryl ketones, indicating its significance in the modification and formation of new compounds (Gorbunova & Mamedov, 2006).
Antimicrobial Activity
The compound's derivatives have been explored for their antimicrobial properties. Moustafa and Elossaily (2002) synthesized novel derivatives and evaluated their antibacterial and antifungal activities. This suggests potential applications in developing new antimicrobial agents (Moustafa & Elossaily, 2002).
properties
IUPAC Name |
7-bromo-3-ethyl-3,4-dihydro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN2O/c1-2-7-10(14)13-9-5-6(11)3-4-8(9)12-7/h3-5,7,12H,2H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPNNHNYQOCUNOD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)NC2=C(N1)C=CC(=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-3-ethyl-1,2,3,4-tetrahydroquinoxalin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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